molecular formula C17H23N3O4S B11162824 1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

Cat. No.: B11162824
M. Wt: 365.4 g/mol
InChI Key: FETWLLVYPLZWLD-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides. It is a small molecule with a molecular formula of C17H22N2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of cyclohexylamine with a suitable pyrrolidine precursor under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide involves its binding to the enoyl acyl carrier protein reductase (ENR) enzyme. This binding inhibits the enzyme’s activity, disrupting the fatty acid synthesis pathway in Mycobacterium tuberculosis. The molecular targets and pathways involved include the active site of the ENR enzyme, where the compound interacts with key amino acid residues to block substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct biological activity and reactivity. Its ability to inhibit ENR sets it apart from other pyrrolidine derivatives, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

1-cyclohexyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H23N3O4S/c18-25(23,24)15-8-6-13(7-9-15)19-17(22)12-10-16(21)20(11-12)14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11H2,(H,19,22)(H2,18,23,24)

InChI Key

FETWLLVYPLZWLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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